![molecular formula C10H17Cl B13182920 [1-(Chloromethyl)cyclopropyl]cyclohexane](/img/structure/B13182920.png)
[1-(Chloromethyl)cyclopropyl]cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Chloromethyl)cyclopropyl]cyclohexane: is an organic compound with the molecular formula C10H17Cl . It consists of a cyclohexane ring substituted with a cyclopropyl group and a chloromethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Chloromethyl)cyclopropyl]cyclohexane typically involves the reaction of cyclohexane with chloromethyl cyclopropane under specific conditions. One common method is the chloromethylation of cyclopropylcyclohexane using formaldehyde and hydrochloric acid in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: [1-(Chloromethyl)cyclopropyl]cyclohexane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can lead to the formation of hydrocarbons, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of cyclopropylcyclohexanol or cyclopropylcyclohexanone.
Reduction: Formation of cyclopropylcyclohexane.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: [1-(Chloromethyl)cyclopropyl]cyclohexane is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies to understand the behavior of cyclopropyl and chloromethyl groups in biological systems.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific molecular pathways.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of [1-(Chloromethyl)cyclopropyl]cyclohexane involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic attack, while the cyclopropyl group can influence the compound’s reactivity and stability. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Comparaison Avec Des Composés Similaires
Cyclopropylcyclohexane: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Chloromethylcyclohexane: Lacks the cyclopropyl group, affecting its overall reactivity and stability.
Cyclopropylmethylcyclohexane: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness: [1-(Chloromethyl)cyclopropyl]cyclohexane is unique due to the presence of both the cyclopropyl and chloromethyl groups, which confer distinct reactivity and stability characteristics. This combination makes it a valuable compound in synthetic chemistry and various applications.
Propriétés
Formule moléculaire |
C10H17Cl |
|---|---|
Poids moléculaire |
172.69 g/mol |
Nom IUPAC |
[1-(chloromethyl)cyclopropyl]cyclohexane |
InChI |
InChI=1S/C10H17Cl/c11-8-10(6-7-10)9-4-2-1-3-5-9/h9H,1-8H2 |
Clé InChI |
MQAFOVVERBBMSV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2(CC2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13182842.png)
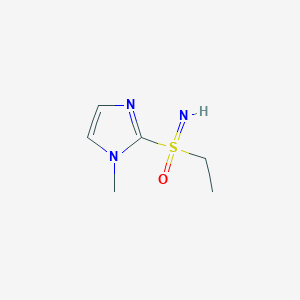
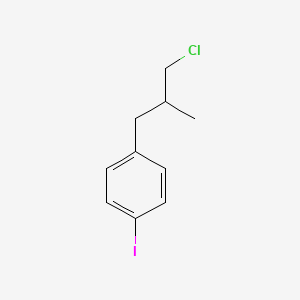
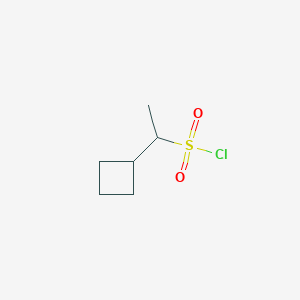

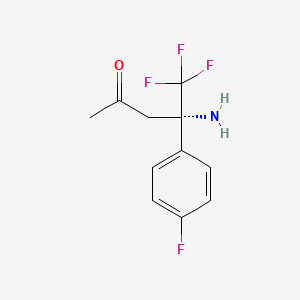
![1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13182859.png)

![2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13182882.png)
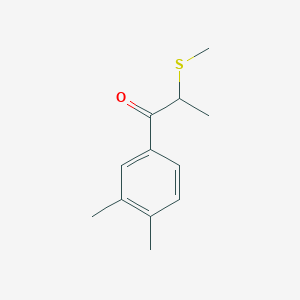
![2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane](/img/structure/B13182887.png)
![2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13182893.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13182901.png)
